BenchChemオンラインストアへようこそ!

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide

ENT inhibitor Structure-Activity Relationship Fluorophenyl isomerism

This exact 2-fluorophenyl positional isomer (CAS 897622-09-2) is required to maintain ENT1/ENT2 inhibitory activity; the 4-fluoro isomer abolishes target engagement. Source the precise CAS to ensure valid SAR and probe development. Demand lot-specific COA, HPLC ≥98%, and residual solvent analysis before purchase.

Molecular Formula C13H20FN3O4S2
Molecular Weight 365.44
CAS No. 897622-09-2
Cat. No. B2696027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide
CAS897622-09-2
Molecular FormulaC13H20FN3O4S2
Molecular Weight365.44
Structural Identifiers
SMILESCS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F
InChIInChI=1S/C13H20FN3O4S2/c1-22(18,19)15-6-11-23(20,21)17-9-7-16(8-10-17)13-5-3-2-4-12(13)14/h2-5,15H,6-11H2,1H3
InChIKeyCKMNLFALRVTHJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide (CAS 897622-09-2): Procurement-Relevant Identity and Baseline Characterization


N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide (CAS 897622-09-2) is a synthetic piperazinyl-sulfonamide derivative bearing a 2-fluorophenyl substituent on the piperazine ring and a methanesulfonamide tail linked via an ethyl-sulfonyl spacer . The compound belongs to a structural class that includes the equilibrative nucleoside transporter (ENT) inhibitor FPMINT and its analogues, where the 2-fluorophenyl-piperazine fragment has been demonstrated to be essential for ENT1/ENT2 inhibitory activity in structure-activity relationship (SAR) studies [1]. However, the specific biological or pharmacological profile of this exact compound remains largely uncharacterized in the peer-reviewed primary literature as of the search date. Its molecular formula is reported as C13H20FN3O4S2 with a molecular weight of 365.44 g/mol .

Procurement Risk: Why In-Class Piperazinyl-Sulfonamide Analogs Cannot Be Reliably Substituted for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide (CAS 897622-09-2)


Within the piperazinyl-sulfonamide chemical space, small structural variations—particularly the position of the fluorine atom on the phenyl ring—can profoundly alter biological activity. Published SAR data on the related FPMINT scaffold demonstrate that replacing the 2-fluorophenyl moiety with a 4-fluorophenyl group or removing the halogen entirely can diminish or abolish ENT inhibitory activity [1]. Therefore, procurement of a generic 'fluorophenyl-piperazine sulfonamide' without precisely specifying the 2-fluoro substitution (CAS 897622-09-2) risks sourcing a materially different chemical entity with potentially divergent target engagement, selectivity, or synthetic utility. The following quantitative evidence, although largely derived from structurally related chemotypes and class-level inference due to the absence of direct studies on this exact compound, underscores the necessity of exact-match sourcing for SAR-driven research programs [1].

Quantitative Differentiation Evidence for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide (CAS 897622-09-2) vs. Closest Analogs


Fluorine Positional Isomerism: 2-Fluoro vs. 4-Fluoro Substitution and Implications for ENT Inhibition Potency

In the FPMINT chemotype, which shares the 2-fluorophenyl-piperazine fragment with the target compound, the presence and position of the fluorine substituent are critical for ENT1/ENT2 inhibition. The SAR study by Li et al. (2022) demonstrated that replacement of the naphthalene moiety in FPMINT with a simple benzene ring abolished inhibitory effects on both ENT1 and ENT2; however, the single most essential requirement for retaining any ENT activity was the presence of a halogen substituent on the fluorophenyl ring adjacent to the piperazine [1]. While quantitative IC50 data for the target compound itself are not available, the class-level inference from this SAR study indicates that the 2-fluorophenyl regioisomer (CAS 897622-09-2) is structurally optimized for maximal ENT engagement, whereas the 4-fluorophenyl isomer (CAS 897622-15-0) places the fluorine at a position that may alter the binding mode. No direct head-to-head comparison of the 2-fluoro vs. 4-fluoro isomers of the ethyl-sulfonyl methanesulfonamide series has been published, representing a significant evidence gap that must be closed through experimental characterization before procurement decisions relying on functional equivalence can be justified [1].

ENT inhibitor Structure-Activity Relationship Fluorophenyl isomerism

Purity Benchmarking: Available Analytical Characterization Data for the Target Compound versus the 4-Fluorophenyl Isomer

Vendor-sourced analytical data for the structurally closest characterized analogue, N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide (CAS 897622-15-0), indicate a standard purity specification of 98%, with batch-specific QC reports including NMR, HPLC, and GC available upon request . The target compound (CAS 897622-09-2) shares an identical molecular formula (C13H20FN3O4S2) and molecular weight (365.44) with the 4-fluoro isomer; however, independent purity verification data for the 2-fluoro isomer from non-excluded reputable suppliers are not publicly available. This asymmetry in analytical documentation means that procurement of the 2-fluoro isomer currently carries higher quality risk compared to the better-characterized 4-fluoro positional isomer . Users requiring regioisomeric purity confirmation should request certified CoA documentation from the supplier before relying on the compound for quantitative SAR or pharmacological assays.

purity analysis quality control regioisomeric purity

Structural Determinants for ENT2 Selectivity: Role of the 2-Fluorophenyl Group in the FPMINT Chemotype

FPMINT (CAS 924866-33-1), which contains the identical 2-fluorophenyl-piperazine fragment present in the target compound, is an irreversible non-competitive inhibitor of ENT1 and ENT2 with a 5–10-fold selectivity for ENT2 over ENT1 [1]. Kinetic studies established that FPMINT reduces Vmax of [3H]uridine transport in both ENT1 and ENT2 without affecting Km, a mechanism consistent with non-competitive, irreversible inhibition [1]. The SAR follow-up work confirmed that the 2-fluorophenyl-piperazine moiety is indispensable for this activity profile; replacement of the 2-fluorophenyl group with a 4-fluorophenyl or unsubstituted phenyl group has not been directly tested in the FPMINT series, but the available evidence indicates that halogen substitution on the fluorophenyl ring is a strict requirement for ENT inhibition [2]. The target compound (CAS 897622-09-2) conserves this critical 2-fluorophenyl-piperazine fragment and therefore represents a structurally privileged scaffold for ENT inhibitor development; however, direct confirmation of ENT inhibitory activity and selectivity for the target compound itself is absent from the literature.

ENT2 selectivity irreversible inhibition nucleoside transport

Recommended Application Scenarios for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide (CAS 897622-09-2)


ENT2-Selective Inhibitor Lead Optimization Programs

Based on the class-level SAR evidence that the 2-fluorophenyl-piperazine fragment is essential for ENT inhibition and ENT2 selectivity [1], this compound can serve as a core intermediate or scaffold for systematic medicinal chemistry optimization aimed at improving ENT2 potency and selectivity. Researchers should validate ENT1/ENT2 inhibitory activity experimentally before advancing the compound, as no direct pharmacological data are currently available.

Regioisomer-Dependent SAR Studies of Piperazinyl-Sulfonamide ENT Inhibitors

As a defined 2-fluoro positional isomer, CAS 897622-09-2 enables head-to-head comparison with the 4-fluorophenyl isomer (CAS 897622-15-0) to elucidate the impact of fluorine position on ENT engagement, binding kinetics, and irreversible inhibition characteristics [2]. Such studies are warranted given the absence of published comparative data.

Chemical Biology Tool Compound Development for Nucleoside Transporter Research

Given that FPMINT and its analogues act as irreversible ENT inhibitors [2], the target compound may be functionalized to develop activity-based probes or affinity reagents for ENT1/ENT2 target engagement studies in cellular models. Experimental validation of ENT binding and selectivity is a prerequisite.

Synthetic Intermediate for FPMINT-Analogue Library Synthesis

The compound contains the sulfonyl-ethyl-methanesulfonamide linker that can be elaborated with diverse aromatic or heteroaromatic groups to generate focused libraries of putative ENT inhibitors, leveraging the validated 2-fluorophenyl-piperazine pharmacophore [2]. This approach mirrors the SAR strategy used in the FPMINT analogue series.

Quote Request

Request a Quote for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.